![molecular formula C15H14N4O2 B14611978 3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide CAS No. 60568-47-0](/img/structure/B14611978.png)
3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide is an organic compound with the molecular formula C15H13N3O2 This compound is known for its unique structure, which includes a phenyl group, a pyridinyl group, and a diazenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide typically involves the reaction of acetoacetanilide with pyridine-3-diazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The process involves the formation of a diazonium salt, which then reacts with acetoacetanilide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide involves its interaction with various molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The compound may also interact with enzymes and receptors, modulating their activity and triggering specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetoacetanilide: Similar in structure but lacks the diazenyl and pyridinyl groups.
Acetoacetic acid anilide: Another related compound with similar functional groups.
Acetoacetylaniline: Shares the acetoacetyl and aniline moieties but differs in overall structure.
Uniqueness
3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide is unique due to its combination of phenyl, pyridinyl, and diazenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60568-47-0 |
|---|---|
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
3-oxo-N-phenyl-2-(pyridin-3-yldiazenyl)butanamide |
InChI |
InChI=1S/C15H14N4O2/c1-11(20)14(19-18-13-8-5-9-16-10-13)15(21)17-12-6-3-2-4-7-12/h2-10,14H,1H3,(H,17,21) |
Clave InChI |
OVDHZFHKJSZVOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
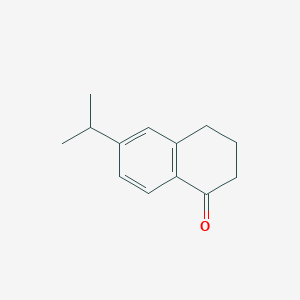
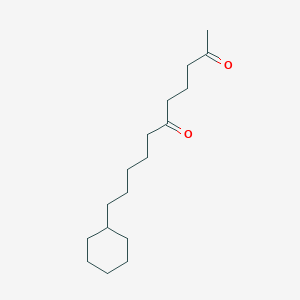
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

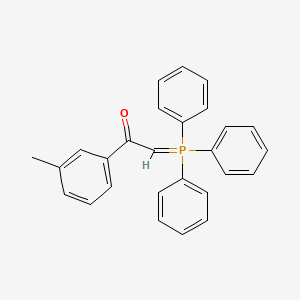
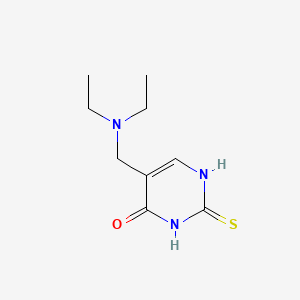

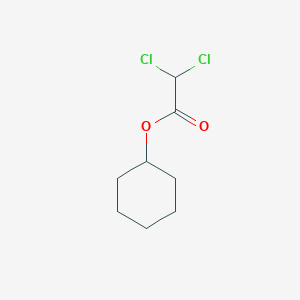
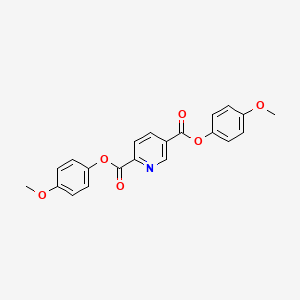
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
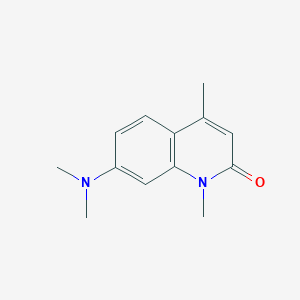
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)

